

Spectroscopic Analysis of 4-Bromoisoxazole: A Technical Guide

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Compound of Interest

Compound Name: 4-Bromoisoxazole

Cat. No.: B1274380

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Introduction

4-Bromoisoxazole is a halogenated heterocyclic compound with a five-membered aromatic ring containing one nitrogen and one oxygen atom in adjacent positions. The isoxazole ring is a key structural motif in numerous pharmaceuticals and agrochemicals, making the structural elucidation of its derivatives critical for research, quality control, and drug development. This technical guide provides an in-depth analysis of **4-Bromoisoxazole** using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). This document outlines detailed experimental protocols, presents predicted spectral data in structured tables, and illustrates the analytical workflow and the synergy between these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for determining the carbon-hydrogen framework of an organic molecule. For **4-Bromoisoxazole** (C_3H_2BrNO), 1H and ^{13}C NMR provide definitive information about its two protons and three carbon atoms.

Disclaimer: Experimental spectral data for **4-Bromoisoxazole** is not readily available in public databases. The data presented below is predicted based on established chemical shift principles and data from analogous isoxazole structures.

Predicted 1H NMR Data

The **4-Bromoisoxazole** structure features two protons attached to the isoxazole ring at positions 3 and 5. These protons are in different chemical environments and are expected to appear as distinct singlets, as they are separated by more than three bonds and thus unlikely to show significant coupling.

Table 1: Predicted ¹H NMR Data for **4-Bromoisoxazole**

Proton Position	Predicted Chemical Shift (δ , ppm)	Multiplicity
H-3	~8.5 - 8.8	Singlet (s)
H-5	~8.3 - 8.6	Singlet (s)

Solvent: CDCl₃, Reference: TMS (0 ppm)

Interpretation:

- The protons on the isoxazole ring are significantly deshielded due to the electronegativity of the ring heteroatoms (N and O) and the aromatic ring current, resulting in chemical shifts in the downfield region (>8 ppm).
- The proton at the C-3 position is adjacent to the nitrogen atom, while the H-5 proton is adjacent to the oxygen atom. Their precise chemical shifts can vary, but both are expected to be sharp singlets.

Predicted ¹³C NMR Data

The molecule contains three distinct carbon atoms. The chemical shifts are influenced by their hybridization, proximity to heteroatoms, and the attached bromine atom.

Table 2: Predicted ¹³C NMR Data for **4-Bromoisoxazole**

Carbon Position	Predicted Chemical Shift (δ , ppm)
C-3	~155 - 160
C-4	~95 - 105
C-5	~150 - 155

Solvent: CDCl_3 , Reference: TMS (0 ppm)

Interpretation:

- C-3 and C-5: These carbons are bonded to electronegative heteroatoms and are part of a C=N or C=C bond, leading to significant deshielding and chemical shifts in the 150-160 ppm range.
- C-4: This carbon is directly attached to the bromine atom. The "heavy atom effect" of bromine and its electronegativity typically shift the carbon signal to an intermediate range, predicted here to be between 95 and 105 ppm.

Experimental Protocol for NMR Spectroscopy

This protocol provides a general procedure for acquiring high-quality NMR spectra for a small organic molecule like **4-Bromoisoaxazole**.

- Sample Preparation:
 - Accurately weigh 5-10 mg of purified **4-Bromoisoaxazole**.
 - Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl_3) in a clean vial. Ensure the sample is fully dissolved.
 - Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube. The liquid height should be approximately 4-5 cm.
 - Cap the NMR tube securely.
- Instrument Setup and Data Acquisition:

- Insert the NMR tube into the spectrometer's spinner turbine and adjust its position.
- Place the sample into the NMR magnet.
- Lock the spectrometer on the deuterium signal of the solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
- For ^1H NMR:
 - Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse.
 - Set the spectral width to cover the expected range (e.g., 0-12 ppm).
 - Use a relaxation delay (D1) of 1-2 seconds and an acquisition time (AQ) of 2-4 seconds.
 - Typically, 8 to 16 scans (NS) are sufficient for a sample of this concentration.
- For ^{13}C NMR:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Set the spectral width to cover the expected range (e.g., 0-200 ppm).
 - A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be needed due to the lower natural abundance and sensitivity of the ^{13}C nucleus.
- Data Processing:
 - Apply Fourier transformation to the acquired Free Induction Decay (FID) signal.
 - Phase the resulting spectrum to ensure all peaks are in positive absorption mode.
 - Perform baseline correction to obtain a flat baseline.
 - Calibrate the chemical shift scale by setting the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H , 77.16 ppm for ^{13}C) or an internal standard like TMS to 0 ppm.

- Integrate the peaks in the ^1H spectrum to determine the relative ratio of protons.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Predicted IR Absorption Data

The key functional groups in **4-Bromoisoxazole** are the aromatic C-H bonds, the isoxazole ring system (C=N, C=C, N-O), and the C-Br bond.

Table 3: Predicted Characteristic IR Absorptions for **4-Bromoisoxazole**

Wavenumber (cm^{-1})	Vibration Type	Intensity	Functional Group
~3100 - 3150	C-H Stretch	Medium	Aromatic C-H (on isoxazole ring)
~1600 - 1650	C=N Stretch	Medium-Strong	Isoxazole Ring
~1450 - 1550	C=C Stretch	Medium-Strong	Isoxazole Ring
~1350 - 1420	N-O Stretch	Strong	Isoxazole Ring
~800 - 900	C-H Bend (out-of-plane)	Strong	Aromatic C-H

| ~550 - 650 | C-Br Stretch | Medium-Strong | Bromoalkane |

Interpretation:

- The presence of a peak above 3000 cm^{-1} is characteristic of C-H bonds on an sp^2 -hybridized carbon (the isoxazole ring).[\[1\]](#)
- A series of sharp peaks in the $1450-1650 \text{ cm}^{-1}$ region corresponds to the stretching vibrations of the C=C and C=N bonds within the aromatic ring system.
- A strong absorption for the N-O bond stretch is a key indicator of the isoxazole core.

- The C-Br stretching vibration is expected in the low-frequency (fingerprint) region of the spectrum.[2]

Experimental Protocol for ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a convenient sampling technique that requires minimal sample preparation.[1]

- Background Spectrum Acquisition:
 - Ensure the ATR crystal (typically diamond or zinc selenide) is clean. Wipe it with a soft tissue dampened with a suitable solvent (e.g., isopropanol) and allow it to dry completely.
 - In the spectrometer software, initiate the collection of a background spectrum. This measures the ambient environment (air, CO₂, water vapor) and instrument response, which will be subtracted from the sample spectrum.
- Sample Analysis:
 - Place a small amount of solid **4-Bromoisoazazole** powder directly onto the center of the ATR crystal.
 - Lower the press arm to apply firm and even pressure to the sample, ensuring good contact between the powder and the crystal surface.
 - Initiate the sample scan. Typically, 16 to 32 scans are co-added to produce a spectrum with a good signal-to-noise ratio.
- Data Processing and Cleanup:
 - The software will automatically ratio the sample scan against the background scan to produce the final infrared spectrum in units of transmittance or absorbance.
 - If necessary, perform an ATR correction to account for the wavelength-dependent depth of penetration of the evanescent wave.
 - After the measurement, release the press arm, remove the sample powder, and clean the crystal surface thoroughly as described in step 1.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound. The fragmentation pattern observed upon ionization offers valuable clues about the molecule's structure.

Predicted Mass Spectrometry Data

For **4-Bromoisoaxazole** (C_3H_2BrNO), the molecular weight is approximately 147.96 g/mol. A key feature will be the isotopic pattern of bromine.

Table 4: Predicted Mass Spectrometry Data for **4-Bromoisoaxazole**

m/z Value (Predicted)	Ion Identity	Notes
147 / 149	$[C_3H_2^{79}Br^{14}N^{16}O]^+$ / $[C_3H_2^{81}Br^{14}N^{16}O]^+$	Molecular Ion (M^+). The two peaks will have a ~1:1 intensity ratio, characteristic of a single bromine atom. [3]
120 / 122	$[M - HCN]^+$	Loss of hydrogen cyanide from the ring.
119 / 121	$[M - CO]^+$	Loss of carbon monoxide, a common fragmentation for five-membered rings.
68 / 70	$[C_3H_2Br]^+$	Fragment resulting from loss of the N-O portion.

| 42 | $[C_2H_2N]^+$ | Azirene cation fragment from ring cleavage. |

Interpretation:

- Molecular Ion Peaks (m/z 147 and 149): The most critical signal is the molecular ion peak. Due to the natural isotopic abundance of bromine ($^{79}Br \approx 50.7\%$, $^{81}Br \approx 49.3\%$), the mass spectrum will exhibit two peaks of nearly equal height separated by 2 m/z units (M^+ and $M+2$). This is a definitive indicator of the presence of one bromine atom. [4]

- Fragmentation: The energetically unstable molecular ion will fragment. Common losses from heterocyclic rings include small, stable neutral molecules like CO and HCN. The fragmentation pattern helps to confirm the connectivity of the atoms.

Experimental Protocol for Electron Ionization (EI) MS

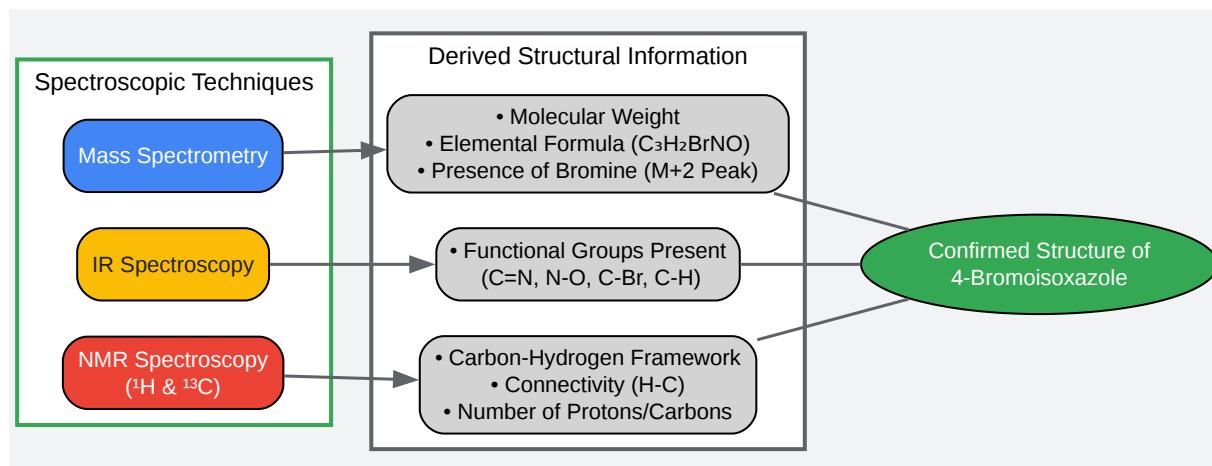
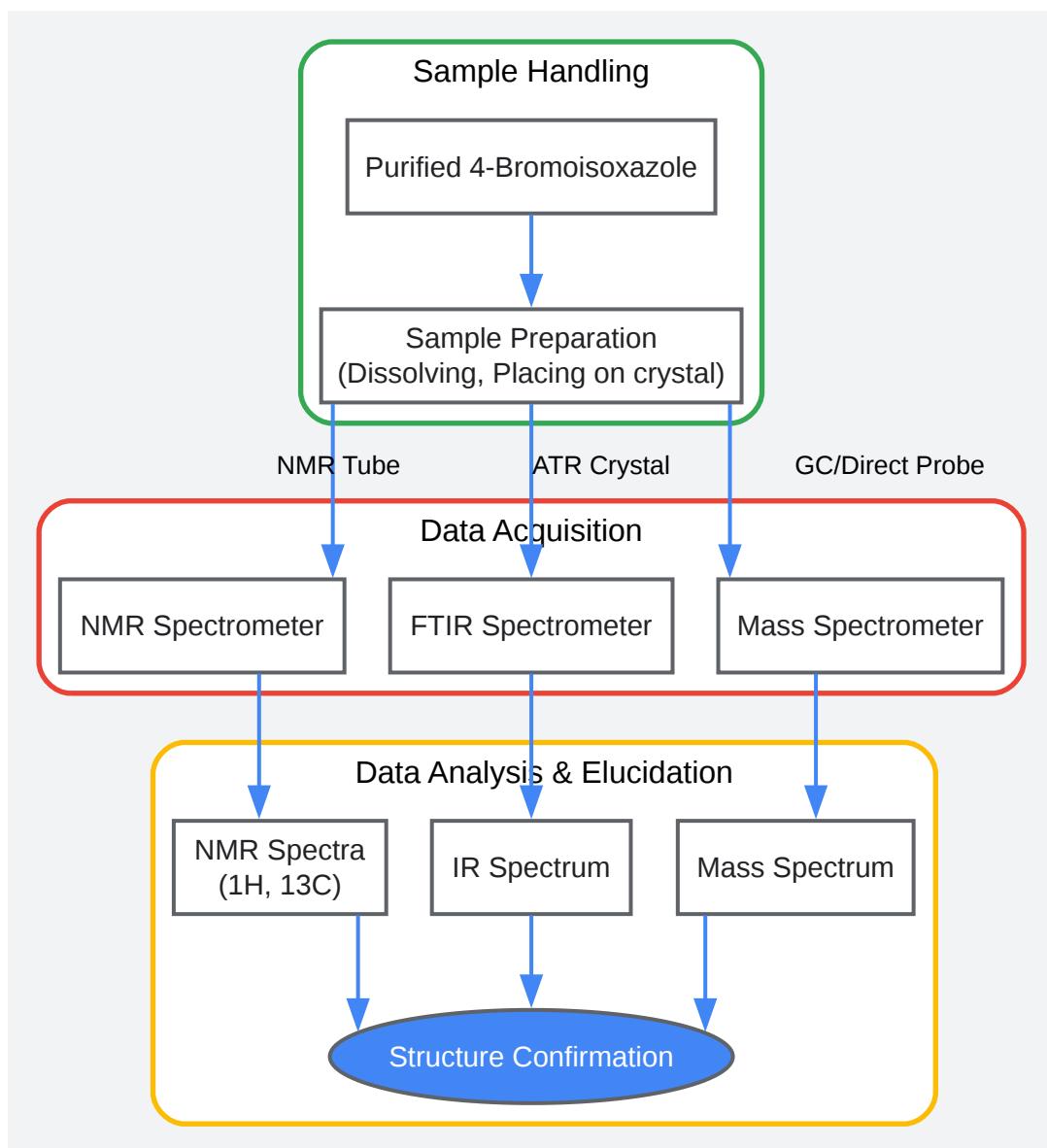
Electron Ionization is a "hard" ionization technique that provides rich fragmentation data, ideal for structural elucidation of small, volatile molecules.

- Sample Introduction:
 - Prepare a dilute solution of **4-Bromoisoaxazole** in a volatile solvent (e.g., methanol or dichloromethane).
 - The sample can be introduced into the mass spectrometer via a direct insertion probe (for solids) or through a gas chromatograph (GC-MS) for purified samples. For GC-MS, an appropriate GC column and temperature program must be selected to ensure the compound elutes as a sharp peak.
- Ionization:
 - In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).
 - This process ejects an electron from the molecule, forming a positively charged radical molecular ion ($M^{+\bullet}$).
- Mass Analysis and Detection:
 - The newly formed ions (both the molecular ion and any fragment ions) are accelerated out of the ion source by an electric field.
 - The ions travel through a mass analyzer (e.g., a quadrupole or time-of-flight tube), which separates them based on their mass-to-charge ratio (m/z).
 - The separated ions strike a detector, which generates a signal proportional to the number of ions at each m/z value.

- Data Interpretation:
 - The resulting mass spectrum is a plot of relative ion abundance versus m/z.
 - Identify the molecular ion peak (M^+) and the $M+2$ peak to confirm the molecular weight and the presence of bromine.
 - Analyze the major fragment ions to deduce the structure and confirm the isoxazole core.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of spectroscopic analysis and the complementary nature of the techniques discussed.



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